NAP

Cardiac Electrophysiology Immunotoxicity Antiarrhythmic Drug Safety

N-Acetylprocainamide (NAPA) is a pure Class III potassium channel blocker and the active, non-lupus-inducing metabolite of procainamide. It offers a superior safety profile for chronic ventricular ectopy suppression in patients at risk for procainamide-induced lupus, with an 85% oral bioavailability and longer half-life. Ideal for extended-release formulation studies and as a selective research tool for cardiac repolarization without confounding sodium or beta-adrenergic effects.

Molecular Formula C27H31N3O4
Molecular Weight 461.56
Cat. No. B1193189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNAP
SynonymsNAP
Molecular FormulaC27H31N3O4
Molecular Weight461.56
Structural Identifiers
SMILESO[C@@]1([C@@]23CC4)[C@@H](CC5=CC=C(O)C(O[C@H]3[C@H](NC(C(C=CN=C6)=C6C)=O)CC1)=C52)N4CC7CC7
InChIInChI=1S/C27H31N3O4/c1-15-13-28-10-7-18(15)25(32)29-19-6-8-27(33)21-12-17-4-5-20(31)23-22(17)26(27,24(19)34-23)9-11-30(21)14-16-2-3-16/h4-5,7,10,13,16,19,21,24,31,33H,2-3,6,8-9,11-12,14H2,1H3,(H,29,32)/t19-,21-,24+,26+,27-/m1/s1
InChIKeyCOQZBDBMRLFDRK-XGTKUTNFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NAP (N-Acetylprocainamide/Acecainide) Procurement Guide: Class III Antiarrhythmic with Differentiated Safety and Pharmacokinetics


NAP (N-Acetylprocainamide, Acecainide) is a Class III antiarrhythmic agent and the active N-acetylated metabolite of procainamide [1]. Unlike the parent compound which exhibits Class Ia sodium channel blocking activity, NAP acts primarily as a potassium channel blocker, prolonging cardiac action potential duration and effective refractory period without significant effects on conduction velocity [2]. It can be administered orally (85% bioavailability) or intravenously, is eliminated predominantly via renal excretion, and demonstrates a plasma protein binding of approximately 10% [3].

Why NAP Cannot Be Interchanged with Procainamide or Other Class III Agents: Evidence-Based Differentiation


Substituting NAP with procainamide or other Class III antiarrhythmics introduces distinct electrophysiological and safety liabilities. Procainamide possesses mixed Class Ia/III activity with significant sodium channel blockade, whereas NAP is a pure Class III potassium channel blocker devoid of Class I effects [1]. This mechanistic divergence translates to a marked reduction in lupus-inducing potential: procainamide therapy leads to antinuclear antibody development in approximately 80% of patients and clinical lupus syndrome in 30%, while NAP demonstrates negligible immunogenicity [2]. Furthermore, NAP's prolonged elimination half-life (4.3–15.1 hours) compared to procainamide's 3–4 hours enables less frequent dosing and improved patient compliance [3]. These critical differences preclude simple therapeutic substitution and justify independent procurement of NAP for specific clinical applications.

NAP (N-Acetylprocainamide/Acecainide) Quantitative Differentiation Evidence: Comparator-Based Data for Scientific Procurement


Reduced Lupus Induction vs. Procainamide: Immunological Safety Data for Long-Term Antiarrhythmic Therapy

NAP demonstrates a profoundly lower propensity to induce antinuclear antibodies (ANA) and systemic lupus erythematosus (SLE) compared to its parent compound procainamide. Clinical studies show that procainamide leads to ANA development in approximately 80% of patients and clinical SLE in about 30%, whereas NAP exhibits negligible immunogenicity [1]. This is a critical differentiator for long-term oral antiarrhythmic therapy.

Cardiac Electrophysiology Immunotoxicity Antiarrhythmic Drug Safety

Prolonged Elimination Half-Life vs. Procainamide: Pharmacokinetic Advantage for Compliance and Dosing Frequency

NAP exhibits a significantly longer elimination half-life than procainamide, enabling less frequent dosing and improved patient adherence. The half-life of NAP is 4.3–15.1 hours [1], whereas procainamide has a half-life of 3–4 hours [2]. This difference is clinically meaningful for chronic oral therapy.

Clinical Pharmacokinetics Antiarrhythmic Dosing Patient Compliance

Potassium Channel Binding Affinity vs. Amiodarone: Class III Selectivity Profile

NAP demonstrates a binding affinity (IC50) of 100,000 nM (100 μM) at the hERG potassium channel [1], which is substantially higher (weaker affinity) than the therapeutic concentrations required for antiarrhythmic effect. This contrasts with amiodarone, which inhibits sodium channel binding with an IC50 of 3.6 μM at clinically relevant concentrations [2]. NAP's weak potassium channel binding relative to therapeutic levels suggests a different safety margin and mechanism of action.

Ion Channel Pharmacology hERG Binding Cardiac Safety

Efficacy in Ventricular Arrhythmias: Comparative Response Rates vs. Procainamide

In a direct head-to-head study, NAP produced ≥70% suppression of ventricular ectopic depolarizations in 7 of 23 patients (30% response rate) at a mean effective plasma concentration of 14.3 μg/mL (range 9.4–19.5) [1]. Importantly, response to procainamide did not predict response to NAP, indicating distinct therapeutic profiles. A preliminary short-term study also suggested NAP was better tolerated and more efficacious than procainamide in atrial flutter [2].

Ventricular Ectopy Antiarrhythmic Efficacy Clinical Trial

Electrophysiological Effects: QTc Prolongation and Conduction Parameters vs. Class I Agents

NAP produces significant QTc prolongation (mean 14% increase) and increases atrial and ventricular effective refractory periods (15% and 8%, respectively) without affecting conduction parameters such as QRS duration, His-Purkinje conduction time, or atrioventricular nodal conduction [1]. This pure Class III profile contrasts with procainamide and other Class I agents, which slow conduction and widen QRS.

Cardiac Electrophysiology QT Interval Action Potential Duration

Hemodynamic Profile: Lack of Negative Inotropy vs. Sotalol and Amiodarone

NAP exhibits a small and short-term positive inotropic effect at therapeutic plasma concentrations and is relatively free of myocardial depressant activity [1]. In contrast, both sotalol and amiodarone significantly impair contractility; in a Langendorff study, sotalol decreased contractility by 24% (P < 0.001), and amiodarone reduced contractility by 13–14% (P < 0.05) compared to placebo [2].

Cardiac Contractility Hemodynamics Heart Failure

NAP (N-Acetylprocainamide/Acecainide) Optimal Application Scenarios Based on Differentiated Evidence


Long-Term Oral Therapy for Ventricular Arrhythmias in Patients with Procainamide-Induced Lupus or High ANA Titers

NAP is indicated for chronic suppression of ventricular ectopy in patients who have developed or are at high risk for procainamide-induced lupus syndrome. The evidence demonstrates that NAP has negligible propensity to induce antinuclear antibodies (ANA) or clinical SLE, in contrast to procainamide's 80% ANA and 30% SLE rates [1]. This scenario directly leverages NAP's primary safety differentiator for extended oral therapy.

Antiarrhythmic Therapy in Patients with Conduction System Disease or Heart Failure

NAP is suitable for patients requiring antiarrhythmic treatment who have underlying conduction abnormalities or impaired left ventricular function. Unlike Class I agents (procainamide, quinidine) which slow conduction and widen QRS, NAP does not affect His-Purkinje conduction time or QRS duration [1]. Additionally, NAP lacks the negative inotropic effects observed with sotalol (24% contractility reduction) and amiodarone (13–14% reduction) [2], making it safer for heart failure patients.

Pharmacokinetic Research and Formulation Development for Extended-Release Antiarrhythmics

NAP's prolonged elimination half-life (4.3–15.1 hours) compared to procainamide (3–4 hours) makes it an ideal candidate for extended-release formulation development and pharmacokinetic studies [1]. Its high oral bioavailability (85%) and predictable renal excretion enable simpler dosing regimens and improved patient compliance in clinical trial settings.

Electrophysiological Studies of Selective Class III Antiarrhythmic Action

NAP serves as a prototypical pure Class III agent for research investigating selective potassium channel blockade without confounding sodium channel or beta-adrenergic effects. Its weak hERG binding affinity (IC50 = 100,000 nM) [1] and lack of Class I activity provide a cleaner pharmacological tool for dissecting repolarization mechanisms compared to mixed-action agents like amiodarone or sotalol.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for NAP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.